Geninthiocin
Overview
Description
Geninthiocin is a microbial metabolite isolated from the mycelium of Streptomyces sp. DD84, identified for its ability to induce the tipA promoter. The compound is characterized as a thiopeptide, which is a class of antibiotics composed of sulfur-containing amino acids. This compound is notable for its structure, which includes oxazole and thiazole moieties, as well as several unusual amino acids. The unique structure of this compound suggests that it may have specific biological activities, potentially useful in various applications such as promoting certain gene expressions .
Synthesis Analysis
The synthesis of this compound has not been explicitly detailed in the provided papers. However, it is mentioned that this compound was isolated from Streptomyces sp. DD84, which implies that it is a naturally occurring compound produced by this bacterial species. The isolation process likely involves the cultivation of the bacteria, followed by extraction and purification of the metabolite. The complexity of its structure, with oxazole and thiazole rings, indicates that the biosynthesis of this compound in nature involves a series of enzymatic reactions that assemble the thiopeptide scaffold and incorporate the unusual amino acids .
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using various NMR studies. These studies have revealed that this compound contains oxazole and thiazole rings, which are heterocyclic compounds containing oxygen and sulfur, respectively. The presence of these moieties in the structure of this compound is significant as they can contribute to the molecule's biological activity by participating in binding interactions with biological targets. Additionally, the unusual amino acids present in this compound may confer unique properties to the molecule, such as increased stability or specificity for certain biological pathways .
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not described in the provided papers, thiopeptides like this compound typically exhibit a range of biological activities, including interactions with ribosomal proteins and inhibition of protein synthesis. The oxazole and thiazole rings, along with the unusual amino acids, may be involved in reactions that enable this compound to bind to its biological targets and exert its effects. These effects could include inducing the expression of certain genes, as indicated by its ability to activate the tipA promoter .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, based on its classification as a thiopeptide, this compound is likely to be relatively stable and resistant to degradation by peptidases, which is a common feature of thiopeptides. Its solubility, melting point, and other physicochemical properties would be determined by its specific molecular structure, including the presence of oxazole and thiazole rings and the unusual amino acids. These properties would influence how this compound can be handled, stored, and applied in a research or clinical setting .
Scientific Research Applications
Discovery and Structural Analysis
Geninthiocin, a novel thiopeptide, was first isolated from the mycelium of Streptomyces sp. DD84 and identified as a tipA promoter inducing substance. Its structure, characterized by NMR studies, comprises a thiopeptide with oxazole and thiazole moieties and several unusual amino acids (Yun, Hidaka, Furihata, & Seto, 1995).
Variants and Antibacterial Activity
Geninthiocins C and D, 35-membered macrocyclic thiopeptides with modified tail moieties, were identified as new congeners of this compound (this compound A). These variants demonstrated significant differences in antibacterial activity, with this compound A showing potent anti-Gram-positive bacteria activity, while C and D variants exhibited no antibacterial activity. This implies the importance of the tail moiety in the this compound's antibacterial effectiveness (Li et al., 2018).
Application Against MRSA
This compound has been studied for its potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. Molecular docking and validation studies identified potential target proteins for this compound, suggesting its application as a promising antimicrobial agent against MRSA (Lakshmi, Anuf, & Vincent, 2021).
Structural Elucidation and Biological Activity
Val-Geninthiocin, another variant, was identified with a similar structure to this compound but with distinct biological activity. It showed potent activity against Gram-positive bacteria but not against Gram-negative bacteria or microalgae. This diversity in the this compound family highlights the potential for tailored applications in antibacterial treatments (Sajid et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Geninthiocin is a novel thiopeptide antibacterial compound derived from marine Streptomyces species . It has exhibited potent in vitro activity against gram-positive bacteria including Staphylococcus aureus , Bacillus subtilis , Mycobacterium smegmatis , and Micrococcus luteus . These bacteria are the primary targets of this compound.
Mode of Action
It is known that thiopeptides, the class of antibiotics to which this compound belongs, act by binding tightly to the prokaryotic ribosome and inhibiting translation . This compound is also known as an activating agent for transcription of the tip A promoter in streptomycetes .
Biochemical Pathways
As a thiopeptide, it is known to inhibit protein synthesis in bacteria, which can disrupt numerous downstream cellular processes .
Result of Action
The result of this compound’s action is the inhibition of growth in targeted gram-positive bacteria. By binding to the prokaryotic ribosome and inhibiting protein synthesis, this compound disrupts essential cellular processes, leading to the death of the bacteria .
Biochemical Analysis
Biochemical Properties
Geninthiocin interacts with various biomolecules in biochemical reactions. It is a member of the ribosomally synthesized and post-translationally modified peptide family of natural products . This compound is characterized by a highly modified macrocycle possessing a central pyridine, hydroxypyridine, or dehydropiperidine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exhibits potent activity against Gram-positive bacteria including Staphylococcus aureus, Bacillus subtilis, Mycobacterium smegmatis, and Micrococcus luteus . It also shows cytotoxicity against A549 human lung carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, this compound has shown promising results in preliminary studies .
properties
IUPAC Name |
(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIXQXFKIJDIV-KKMKTNMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H49N15O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1132.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158792-27-9 | |
Record name | Geninthiocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Geninthiocin a potential treatment option for Methicillin-resistant Staphylococcus aureus (MRSA)?
A1: this compound demonstrates potent activity against MRSA [, ]. While its exact mechanism of action remains under investigation, molecular docking and simulation studies suggest that this compound might target the enzyme Homogentisate 1,2-dioxygenase in MRSA []. Inhibiting this enzyme could disrupt the bacteria's metabolic pathways, ultimately leading to its demise.
Q2: What is the chemical structure of this compound and how has this been elucidated?
A2: this compound belongs to the thiopeptide class of antibiotics, characterized by macrocyclic structures containing thiazole and oxazole rings, along with unusual amino acids [, ]. The structure of this compound was originally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques [, ].
Q3: Have any structural analogs of this compound been discovered and what do they reveal about structure-activity relationships?
A3: Yes, several this compound analogs, including Val-Geninthiocin, Ala-Geninthiocin, and Geninthiocins B, C, D, E, and F have been isolated from various Streptomyces species [, , , , ]. These analogs often differ in their amino acid composition or side chain modifications. Comparing their antibacterial activities provides valuable insights into the structure-activity relationships of this compound, guiding future efforts to optimize its potency and spectrum of activity.
Q4: What experimental evidence supports the proposed interaction between this compound and its target protein in MRSA?
A4: A recent study employed a combination of Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Nano Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify potential target proteins of this compound in MRSA []. While this research highlights a protein with a molecular weight between 46 to 50 kDa as a potential target, further validation using techniques like X-ray crystallography or isothermal titration calorimetry is needed to confirm the direct interaction between this compound and Homogentisate 1,2-dioxygenase.
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